Quinazoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
quinazoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTWMWCZTAKZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Quinazoline 4 Carboxylic Acid and Its Derivatives
Direct Synthetic Routes to the Quinazoline-4-carboxylic Acid Core
Direct methods for synthesizing the this compound nucleus often employ multicomponent reactions, which offer the advantage of forming complex molecules in a single step from simple precursors.
One-Pot Multicomponent Condensation Reactions
One-pot multicomponent reactions are highly valued for their efficiency in building the this compound core. These strategies typically involve the condensation of three or more starting materials in a single reaction vessel.
A notable and innovative approach involves the use of isatin (B1672199) (indole-2,3-dione) as a key starting material. dergipark.org.trdergipark.org.tr Alkaline hydrolysis of isatin yields (2-aminophenyl)-oxo-acetic acid sodium salt. dergipark.org.trdergipark.org.tr This intermediate is then utilized in a one-pot, three-component condensation reaction with an aldehyde (such as benzaldehyde (B42025) or 4-chlorobenzaldehyde) and an ammonium (B1175870) salt (like ammonium acetate) to form the corresponding 2-substituted-quinazoline-4-carboxylic acid sodium salt. dergipark.org.trdergipark.org.tr Subsequent acidification with an acid like HCl precipitates the desired this compound. dergipark.org.tr
This method is significant as it was one of the first to introduce a carboxyl group at the 4-position of the quinazoline (B50416) ring directly through a multicomponent reaction. dergipark.org.tr The reaction proceeds in a solvent such as ethanol (B145695) under mild conditions and, in some cases, without the need for a catalyst. dergipark.org.tr
The proposed mechanism for this transformation can follow two potential pathways. In one route, the 2-aminophenyl derivative condenses with the aldehyde to form an aldimine, which then reacts with ammonia (B1221849) and cyclizes. Alternatively, the aldehyde may first react with ammonium acetate (B1210297) to form an aldimine, which then condenses with the (2-aminophenyl)-oxo-acetic acid. dergipark.org.trdergipark.org.tr Both pathways lead to a 1,2-dihydroquinazoline intermediate that undergoes aromatization, often by air oxidation, to yield the final quinazoline product. dergipark.org.trdergipark.org.tr
A similar strategy has been employed to synthesize 2-aryl-quinazolin-4-carboxamides directly by reacting 2-(2-aminophenyl)-N,N-dialkyl-2-oxoacetamide, an aldehyde, and ammonium acetate in a catalyst-free, one-pot reaction. researchgate.net
Table 1: Examples of this compound Synthesis via Isatin-Derived Protocols
| Aldehyde | Ammonium Source | Product | Reference |
| Benzaldehyde | Ammonium Acetate | 2-Phenyl-quinazoline-4-carboxylic acid | dergipark.org.tr |
| 4-Chlorobenzaldehyde | Ammonium Acetate | 2-(4-Chloro-phenyl)-quinazoline-4-carboxylic acid | dergipark.org.tr |
| 3-Nitrobenzaldehyde | Ammonium Acetate | 2-(3-Nitro-phenyl)-quinazoline-4-carboxylic acid | researchgate.net |
While the isatin-based method is prominent for this compound, broader strategies involving the condensation of 2-aminobenzophenone (B122507) derivatives with aldehydes and an ammonia source like ammonium acetate are also established for synthesizing the core quinazoline ring system. dergipark.org.tr These reactions form the basis of many quinazoline syntheses and can be adapted for derivatives bearing a carboxylic acid precursor. The general principle involves the formation of two C-N bonds to construct the pyrimidine (B1678525) ring of the quinazoline system. organic-chemistry.org The reaction of 2-aminobenzophenones with various aldehydes and ammonia is a well-known method for creating quinazolines. dergipark.org.tr
Isatin-Derived (2-aminophenyl)-oxo-acetic Acid Sodium Salt Protocols
Post-Cyclization Functionalization for Carboxylic Acid Introduction
An alternative to direct synthesis is the introduction of the carboxylic acid group onto a pre-formed quinazoline ring. This often involves the functionalization of a quinazoline precursor that has a suitable handle for conversion into a carboxyl group. For instance, a methyl group or another functional group at the 4-position could potentially be oxidized to a carboxylic acid. However, direct synthesis methods as described above are generally more common for preparing this compound itself.
More frequently, post-cyclization functionalization is used to create derivatives from a quinazoline core that already contains a carboxylic acid or an ester group at a different position, such as the 7-position. For example, dimethyl aminoterephthalate can be hydrolyzed, followed by selective esterification and cyclization to form a quinazolinone ring, with a carboxylic acid group at position 7 ready for further modification. acs.org
Derivatization from this compound Precursors
Once the this compound core is synthesized, it serves as a versatile precursor for a variety of derivatives, most notably esters.
Esterification Processes from the Carboxylic Acid Moiety
The carboxylic acid group at the 4-position of the quinazoline ring is readily converted into its corresponding esters. This transformation is typically achieved through Fischer esterification. dergipark.org.trdergipark.org.tr The reaction involves treating the this compound with an alcohol (such as methanol, ethanol, or isopropanol) in the presence of a catalytic amount of a strong acid, most commonly sulfuric acid (H₂SO₄). dergipark.org.trnih.gov The mixture is usually heated to reflux to drive the reaction to completion. dergipark.org.tr
This esterification is a crucial step for creating a library of derivatives from a single carboxylic acid precursor. dergipark.org.trdergipark.org.tr The resulting esters can have altered properties, and in some contexts, the ester group can act as a protecting group or a prodrug moiety. nih.gov It has been noted that the presence of a free carboxylic acid group can be essential for certain biological activities, and its conversion to an ester can significantly alter its inhibitory effects. nih.gov
The synthesis of ester derivatives can also be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. This is typically done by reacting the this compound with thionyl chloride (SOCl₂). dergipark.org.trdergipark.org.tr The resulting quinazoline-4-carbonyl chloride is highly reactive and can then be treated with various alcohols or phenols to form the corresponding esters, often under milder conditions than direct Fischer esterification. dergipark.org.tr
Catalytic and Green Chemistry Approaches in Quinazoline Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for synthesizing quinazoline derivatives. These approaches focus on the use of catalytic systems and environmentally friendly conditions to minimize waste and improve reaction efficiency.
Metal-Catalyzed Syntheses (e.g., Copper, Iron, Palladium, Zinc)
Transition metal catalysts have proven to be highly effective in the synthesis of quinazolines, enabling a variety of coupling and cyclization reactions. mdpi.com
Copper-Catalyzed Syntheses: Copper catalysts are widely used due to their low cost and high efficiency. One notable method involves a copper-catalyzed cascade reaction for the synthesis of quinazolines from readily available (2-bromophenyl)methylamines and amidine hydrochlorides. organic-chemistry.org This process uses inexpensive CuBr as the catalyst and air as a green oxidant. organic-chemistry.org The reaction proceeds through sequential intermolecular N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org Another approach utilizes CuI as a catalyst in a ligand-free cascade reaction of substituted (2-bromophenyl)methylamines and amides under air, proceeding via an Ullmann-type coupling and aerobic oxidation. organic-chemistry.orgacs.org Copper nanoparticles (CuO NPs) have also been shown to be efficient catalysts for the aerobic oxidative coupling of aromatic alcohols and amidines. researchgate.net
Iron-Catalyzed Syntheses: Iron, being an abundant and environmentally benign metal, has emerged as a valuable catalyst in organic synthesis. nih.gov An efficient iron-catalyzed method for the cascade synthesis of quinazolinone derivatives has been developed using inexpensive and environmentally friendly FeCl₃ without the need for ligands or additives. nih.gov Iron catalysis has also been employed in the synthesis of quinazolines from 2-alkylamino N-H ketimine derivatives through C(sp³)-H oxidation and intramolecular C-N bond formation. organic-chemistry.org More recently, an iron(II)-catalyzed three-component radical cascade cyclization has been developed to access cyanoalkylsulfonyl quinolino-quinazolinones. bohrium.com
Palladium-Catalyzed Syntheses: Palladium catalysts are highly versatile for forming C-C and C-N bonds. A palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a route to diverse quinazolines. organic-chemistry.org Another method involves the palladium-catalyzed N-monoarylation of amidines, which can be followed by a one-pot reaction with an aldehyde to form quinazoline derivatives. organic-chemistry.orgacs.orgnih.gov Palladium catalysis is also instrumental in Suzuki cross-coupling reactions to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.com Furthermore, a palladium-catalyzed cascade cyclocondensation/cyclocarbonylation sequence allows for the selective preparation of isoindolo[2,1-a]quinazoline derivatives. rsc.org
Zinc-Catalyzed Syntheses: Zinc has been utilized as a cost-effective and low-toxicity catalyst in quinazoline synthesis. nih.gov Zinc-catalyzed methods have been developed for the preparation of quinazolinone derivatives. rsc.org For example, Zn(OTf)₂ has been used to promote the synthesis of pyrazino[2,1-b]quinazoline-3,6-diones. rsc.org More recently, zinc acetate dihydrate (Zn(OAc)₂·2H₂O) has been employed as a green and efficient catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones by condensation of anthranilamide and carbonyl compounds. acgpubs.org Additionally, zinc-stabilized azo-anion radicals have been shown to efficiently dehydrogenate various saturated N-heterocycles to form quinazolines. acs.org
Table 1: Overview of Metal-Catalyzed Syntheses of Quinazoline Derivatives
| Catalyst Type | Metal | Starting Materials | Key Features |
|---|---|---|---|
| Copper | CuBr | (2-bromophenyl)methylamines, Amidine hydrochlorides | Inexpensive catalyst, Air as oxidant, Cascade reaction organic-chemistry.org |
| Copper | CuI | (2-bromophenyl)methylamines, Amides | Ligand-free, Air as oxidant, Ullmann-type coupling organic-chemistry.orgacs.org |
| Iron | FeCl₃ | 2-halobenzamides, Amines | Inexpensive, Environmentally friendly, Ligand-free nih.gov |
| Iron | FeCl₂ | 2-alkylamino N-H ketimines | C(sp³)-H oxidation, Intramolecular C-N bond formation organic-chemistry.org |
| Palladium | Pd(dppf)Cl₂ | Bromo-substituted quinazolines, Boronic acid esters | Suzuki cross-coupling, High yields mdpi.com |
| Palladium | Pd₂(dba)₃ | 2-aminobenzonitriles, Aldehydes, Arylboronic acids | Three-component tandem reaction organic-chemistry.org |
| Zinc | Zn(OTf)₂ | Linear tripeptides | One-pot double cyclodehydration rsc.org |
| Zinc | Zn(OAc)₂·2H₂O | Anthranilamide, Carbonyl compounds | Green, Efficient, Wide substrate scope acgpubs.org |
Catalyst-Free and Environmentally Conscious Methods
In line with the principles of green chemistry, several catalyst-free and environmentally benign methods for synthesizing quinazoline derivatives have been developed. These methods often utilize alternative energy sources or non-toxic reaction media.
One approach involves a one-pot, three-component reaction for the synthesis of 2-phenyl-quinazoline-4-carboxylic acid sodium salt from the sodium salt of (2-amino-phenyl)-oxo-acetic acid (obtained from isatin hydrolysis), benzaldehyde, and ammonium acetate in ethanol under mild, catalyst-free conditions. dergipark.org.tr Another catalyst-free method reports the synthesis of quinazolin-4-carboxamides from 2-(2-aminophenyl)-N,N-dialkyl-2-oxoacetamide, aldehydes, and ammonium acetate in ethanol. researchgate.net
Microwave irradiation has been explored as a green and efficient energy source to promote the synthesis of quinazolines, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.netacs.orgnih.gov For example, a microwave-assisted, three-component reaction of anthranilic acid, acyl chlorides, and amines provides a general protocol for producing quinazolin-4(3H)-ones. nih.gov
The use of "on-water" strategies and visible light-driven photocatalysis are other examples of environmentally conscious methods. researchgate.netmdpi.com A sustainable method for synthesizing quinazoline derivatives utilizes curcumin-sensitized titanium dioxide nanoparticles under visible light, achieving high product yields in short reaction times. mdpi.com Furthermore, a metal- and catalyst-free protocol for the synthesis of quinazolin-4(3H)-ones has been established using di-tert-butyl peroxide (DTBP) as an oxidant. mdpi.com
Table 2: Comparison of Catalyst-Free and Environmentally Conscious Methods
| Method | Key Features | Starting Materials | Reaction Conditions |
|---|---|---|---|
| One-pot, Three-component | Catalyst-free, Mild conditions | (2-amino-phenyl)-oxo-acetic acid sodium salt, Benzaldehyde, Ammonium acetate | Ethanol, Room temperature dergipark.org.tr |
| Microwave-Assisted | Rapid, High yields | Anthranilic acid, Acyl chlorides, Amines | Neat, 640 watts nih.gov |
| Visible Light Photocatalysis | Sustainable, Eco-friendly | Aldehydes, Urea/Thiourea, Dimedone | Curcumin-sensitized TiO₂, 100 mW/cm² mdpi.com |
| Oxidative Cyclization | Metal- and catalyst-free | o-aminobenzamide, Styrenes | DTBP as oxidant, p-TsOH as additive mdpi.com |
Chemical Reactivity and Transformation Studies of Quinazoline 4 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid moiety at the 4-position of the quinazoline (B50416) ring is a versatile functional group that readily participates in a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of quinazoline derivatives, including esters, amides, and alcohols, which are often precursors for compounds with significant biological activities.
Oxidative Transformations to Carboxylate Derivatives
The carboxylic acid group of quinazoline-4-carboxylic acid can be readily converted into its corresponding carboxylate derivatives, primarily esters. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. dergipark.org.trnih.gov This reaction proceeds by protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of the alcohol.
For instance, 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid has been successfully esterified with various alcohols to produce the corresponding ester derivatives. dergipark.org.tr Similarly, the free carboxylic acid derivative of 2-(3-Bromophenyl)-8-fluoroquinazoline has been converted to its ester derivatives through Fischer esterification. nih.gov
Another approach to synthesizing quinazoline-4-carboxylate derivatives involves a one-pot, three-component condensation reaction. This method can utilize a (2-amino-phenyl)-oxo-acetic acid sodium salt, an aldehyde (like 4-chlorobenzaldehyde), and ammonium (B1175870) acetate (B1210297) to form the quinazoline ring with a carboxylate group at the 4-position. dergipark.org.tr The resulting sodium salt can then be acidified to yield the carboxylic acid. dergipark.org.tr
Table 1: Examples of Oxidative Transformations to Carboxylate Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid | Various alcohols, H2SO4 (catalyst) | Corresponding ester derivatives | dergipark.org.tr |
| 2-(3-Bromophenyl)-8-fluorothis compound | Appropriate alcohols, H2SO4 (catalyst) | Ester-based derivatives | nih.gov |
| (2-amino-phenyl)-oxo-acetic acid sodium salt, 4-chlorobenzaldehyde, ammonium acetate | One-pot reaction | 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid sodium salt | dergipark.org.tr |
Reductive Transformations to Alcohol Derivatives
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (quinazolin-4-yl)methanol derivatives. This transformation is a key step in the synthesis of various biologically active molecules. While direct reduction of the carboxylic acid can be challenging, a common strategy involves a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an ester. Subsequently, the ester is reduced to the alcohol using a suitable reducing agent.
A more direct approach involves the use of strong reducing agents. For instance, the reduction of a quinazoline-2-carboxylic acid derivative was achieved using hydrogen iodide and red phosphorus, leading to the formation of a dihydroquinazoline (B8668462) which was subsequently oxidized. wikipedia.org While specific examples detailing the direct reduction of this compound to the corresponding alcohol are not prevalent in the provided search results, the general principles of carboxylic acid reduction are applicable.
Table 2: Reductive Transformation Strategies
| Starting Material/Precursor | Reagents and Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazoles | Ammonium formate (B1220265), Pd/C | Quinazolin-4-ones | mdpi.com |
| o-Nitrobenzylamine | Hydrogen iodide, red phosphorus | Dihydroquinazoline | wikipedia.org |
Formation of Acid Chlorides
The conversion of this compound to its corresponding acid chloride is a crucial step for the synthesis of various derivatives, particularly amides. dergipark.org.trdergipark.org.tr This transformation is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl2). dergipark.org.trnih.govdergipark.org.trresearchgate.net The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the highly reactive acid chloride.
For example, 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid reacts with thionyl chloride to produce 2-(4-chloro-phenyl)-quinazoline-4-carbonyl chloride with a high yield of 89%. dergipark.org.tr This acid chloride can then be readily reacted with various aliphatic and aromatic amines to synthesize a series of novel amide derivatives. dergipark.org.trdergipark.org.tr Similarly, other substituted quinazoline-4-carboxylic acids have been converted to their acid chlorides using thionyl chloride to facilitate the synthesis of amides and other derivatives. nih.gov
Table 3: Formation of Quinazoline-4-carbonyl Chlorides
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid | Thionyl chloride (SOCl2) | 2-(4-chloro-phenyl)-quinazoline-4-carbonyl chloride | 89% | dergipark.org.tr |
| 2-Phenyl-quinazoline-4-carboxylic acid | Thionyl chloride (SOCl2) | 2-Phenyl-quinazoline-4-carbonyl chloride | Not specified | dergipark.org.tr |
| 2-(3-Bromophenyl)-8-fluorothis compound derivatives | Thionyl chloride (SOCl2) | N-phenylbenzimidoyl chloride derivatives | Not specified | nih.gov |
Ring System Modifications and Substitutions
Beyond the reactions of the carboxylic acid group, the quinazoline ring system itself can undergo various modifications and substitutions, allowing for further diversification of the molecular scaffold.
Electrophilic Substitution Reactions on the Quinazoline Core
The quinazoline ring is a π-electron-deficient system, which makes electrophilic substitution reactions on the pyrimidine (B1678525) ring challenging. thieme-connect.de However, electrophilic substitution can occur on the benzene (B151609) ring, albeit under forcing conditions due to the electron-withdrawing nature of the pyrimidine ring. thieme-connect.de
Nitration is the most synthetically significant electrophilic substitution reaction for the parent quinazoline, typically yielding the 6-nitroquinazoline. thieme-connect.denih.govveterinaria.org Theoretical studies suggest the order of reactivity for electrophilic substitution is 8 > 6 > 5 > 7 > 4 > 2. thieme-connect.denih.gov Nitration of 2- and 4-substituted quinazolines also generally results in the formation of 6-nitro derivatives. thieme-connect.de For instance, nitration of quinazoline with fuming nitric acid in concentrated sulfuric acid gives 6-nitroquinazoline. nih.gov
Other electrophilic aromatic reactions, such as chlorination, sulfonation, and chlorosulfonation, have been described for quinazolin-4(3H)-ones, leading to the corresponding 6-substituted derivatives. thieme-connect.de
Table 4: Electrophilic Substitution on the Quinazoline Ring
| Reaction | Reagents | Major Product | Reference |
|---|---|---|---|
| Nitration | Fuming nitric acid, concentrated H2SO4 | 6-Nitroquinazoline | thieme-connect.denih.govveterinaria.org |
| Chlorination | Vigorous conditions | 6-Chloro-quinazolin-4(3H)-one | thieme-connect.de |
| Sulfonation | Not specified | 6-Sulfonyl-quinazolin-4(3H)-one | thieme-connect.de |
| Chlorosulfonation | Not specified | 6-Chlorosulfonyl-quinazolin-4(3H)-one | thieme-connect.de |
Other Ring-Modifying Reactions (e.g., oxidative cleavage)
The quinazoline ring system can undergo oxidative cleavage under certain conditions. For example, oxidation of quinazoline with two equivalents of hydrogen peroxide in dilute aqueous acid at room temperature results in the formation of 3,4-dihydro-4-oxo quinazoline. nih.gov Under more drastic oxidation conditions, the benzene ring can be ruptured, leading to the formation of pyrimidine-4,5-dicarboxylic acid. veterinaria.org
Hydrolysis of the quinazoline ring can also occur. When boiled with hydrochloric acid, quinazoline breaks down to form o-aminobenzaldehyde, ammonia (B1221849), and formic acid. nih.gov
Table 5: Ring-Modifying Reactions of the Quinazoline Core
| Reaction | Reagents and Conditions | Product(s) | Reference |
|---|---|---|---|
| Oxidation | Hydrogen peroxide, dilute aqueous acid, room temperature | 3,4-Dihydro-4-oxo quinazoline | nih.gov |
| Oxidative Cleavage | Drastic oxidation conditions | Pyrimidine-4,5-dicarboxylic acid | veterinaria.org |
| Hydrolysis | Boiling hydrochloric acid | o-Aminobenzaldehyde, ammonia, formic acid | nih.gov |
Compound Index
Table 6: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| (2-amino-phenyl)-oxo-acetic acid sodium salt |
| (Quinazolin-4-yl)methanol |
| 2-(3-Bromophenyl)-8-fluorothis compound |
| 2-(4-chloro-phenyl)-quinazoline-4-carbonyl chloride |
| 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid |
| 2-Phenyl-quinazoline-4-carbonyl chloride |
| 2-Phenyl-quinazoline-4-carboxylic acid |
| 3,4-Dihydro-4-oxo quinazoline |
| 4-chlorobenzaldehyde |
| 6-Chloro-quinazolin-4(3H)-one |
| 6-Chlorosulfonyl-quinazolin-4(3H)-one |
| 6-Nitroquinazoline |
| 6-Sulfonyl-quinazolin-4(3H)-one |
| Ammonium acetate |
| Ammonium formate |
| Formic acid |
| Hydrogen iodide |
| Hydrogen peroxide |
| o-Aminobenzaldehyde |
| Palladium on carbon (Pd/C) |
| Pyrimidine-4,5-dicarboxylic acid |
| Quinazoline-2-carboxylic acid |
| This compound |
| Quinazolin-4-one |
| Red phosphorus |
| Sulfuric acid |
| Thionyl chloride |
Structure Activity Relationship Sar Investigations of Quinazoline 4 Carboxylic Acid Derivatives
Positional and Substituent Effects on Biological Activity
The biological profile of quinazoline-4-carboxylic acid derivatives can be finely tuned by strategic modifications at various positions of the quinazoline (B50416) core. These modifications can alter the molecule's electronic properties, steric hindrance, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.
The C-2 position of the quinazoline ring is a common site for substitution, and the nature of the substituent at this position plays a pivotal role in determining the biological activity of the resulting derivatives.
Research has shown that the introduction of an aryl ring at the C-2 position of quinoline-4-carboxylic acid derivatives can confer significant antibacterial activity. mdpi.com For instance, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were designed and synthesized, with the aryl group being a key feature for their antibacterial potential. mdpi.com In the context of anticancer activity, variations at the C-2 position have also been extensively explored. Studies on [(2-R-quinazolin-4-ylidene)hydrazono]carboxylic acids revealed that modifying the substituent at position 2 is a valid strategy for optimizing their anticancer properties. nuph.edu.ua
Furthermore, the type of substituent at C-2 can dramatically alter the spectrum of activity. For example, in a study of 2-substituted quinazolin-4(3H)-ones, it was found that for the compound to exhibit antioxidant activity, the 2-phenyl substituent required at least one hydroxyl group, with additional methoxy (B1213986) or hydroxyl groups at the ortho or para positions enhancing this effect. mdpi.comresearchgate.net An ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent at C-2 was also shown to increase antioxidant activity. researchgate.net The following table summarizes the effect of various C-2 substituents on the antioxidant activity of 2-phenylquinazolin-4(3H)-one derivatives. mdpi.com
| Compound | Substituent at C-2 | Antioxidant Activity (TEACCUPRAC) |
| 21d | 4-hydroxyphenyl | - |
| 21e | 2,3-dihydroxyphenyl | Potent |
| 21f | 2,4-dihydroxyphenyl | - |
In the realm of antimicrobial agents, the nature of the C-2 substituent is equally critical. SAR studies on quinazolinone-thiadiazole hybrids indicated that electron-withdrawing groups on the phenyl ring attached at C-2 of the thiadiazole, which is in turn linked to the quinazoline core, are important for antimicrobial activity. rsc.org Specifically, compounds with chloro and nitro groups at the para position of the phenyl ring were the most active. rsc.org
The carboxylic acid group at the C-4 position is a defining feature of this class of compounds and is often crucial for their biological activity. This functional group can act as a hydrogen bond donor and acceptor, and its acidic nature allows for ionic interactions with biological targets.
The essentiality of the C-4 carboxylic acid has been demonstrated in several studies. For instance, in a series of novel quinazoline derivatives designed as Aurora A kinase inhibitors, the terminal free carboxylic acid group was found to be essential for activity. nih.gov Esterification of this group led to a five-fold drop in inhibitory activity, highlighting the critical role of the free carboxylate in the interaction with the enzyme. nih.gov
Similarly, in the context of non-classical carbonic anhydrase inhibitors, the placement of a free carboxylic acid functionality on the anilino motif at the C-4 position of the quinazoline ring was a key design element. nih.gov The position of this carboxylic acid group (ortho, meta, or para) on the aniline (B41778) ring significantly influenced the inhibitory activity against different carbonic anhydrase isoforms. nih.gov
The following table illustrates the importance of the free carboxylic acid at C-4 for Aurora A kinase inhibition. nih.gov
| Compound | Substituent at C-4 | Inhibition of Aurora A Kinase (%) |
| 6b | Carboxylic acid | High |
| 5b | Ethyl ester | Low |
Modifications on the benzene (B151609) ring (benzo portion) of the quinazoline nucleus, specifically at positions C-5, C-6, C-7, and C-8, provide another avenue for modulating biological activity.
In the development of 4(3H)-quinazolinone antibacterials, substitutions on this ring, referred to as ring 3 in the study, were explored. acs.org It was generally found that variations and substitutions on this ring resulted in reduced activity. For example, replacing the benzo portion with a pyridine (B92270) ring was tolerated under certain conditions but not others. acs.org Furthermore, substitution at the C-6 position with a bromo or hydroxyl group, or at the C-7 position, led to a loss of antibacterial activity. acs.org
However, in other contexts, substitutions on the benzo ring are beneficial. For the anticancer activity of phenyl quinazolinone derivatives, a single substitution at the sixth position was found to be advantageous for increased antitumor activity. researchgate.net For certain EGFR kinase inhibitors, the presence of a hydrogen-bond receptor group, such as a cyano or nitro group, at position 5 of a pyridine ring attached to the C-6 position of the quinazoline was deemed essential for enhancing anti-proliferative activity. biomedres.us
The development of dual PI3K/HDAC inhibitors revealed that 5-substituted quinazolinones were consistently more potent than their 4-substituted quinazoline counterparts for both PI3K and HDAC enzyme inhibition. nih.gov These 5-substituted compounds also demonstrated high potency and selectivity for HDAC6 inhibition. nih.gov
The following table summarizes the effect of substitutions on the benzo portion on antibacterial activity against S. aureus. acs.org
| Compound | Substitution on Benzo Ring | MIC (μg/mL) |
| - | C-6 Bromo | Inactive |
| - | C-6 Hydroxyl | Inactive |
| - | C-7 (various) | Inactive |
Substitutions at other positions of the quinazoline ring, such as the N-1, C-5, and C-6 positions, also have a significant impact on the biological activity of quinazoline derivatives. The linker group and substitutions at N-1, C-2, C-5, and C-6 have been identified as the most contributory factors for the anticancer activity of quinazoline derivatives. biomedres.us
In the context of anti-allergic pyrazolo[5,1-b]quinazoline derivatives, substitution at the N-4 position (equivalent to N-1 in the standard quinazoline numbering) with a methyl group enhanced activity, while a benzyl (B1604629) group had the opposite effect. researchgate.net
For anticancer activity, the presence of a basic side chain at the C-6 or C-7 position of the quinazoline nucleus plays a significant role in determining the cytotoxicity of the compounds. nih.gov In a series of 6-benzamide quinazoline derivatives that inhibit EGFR activity, the introduction of a fluoro-substituent at the C-2 position of the benzene ring was vital for inhibitory activity. mdpi.com Further substitution at the C-5 position of the benzamide (B126) moiety with a nitro group led to a two-fold increase in inhibitory activity. mdpi.com
The following table details the impact of N-1, C-5, and C-6 substituents on anticancer activity. biomedres.usnih.gov
| Position | Substituent Type | Effect on Anticancer Activity |
| N-1 | Linker group modifications | Contributory |
| C-5 | Hydrogen-bond receptor on attached ring | Essential for enhancement |
| C-6 | Basic side chain | Significant for cytotoxicity |
Substitutions on the Benzo Portion of the Quinazoline Ring
Functional Group Contributions to Target Interactions
The specific functional groups appended to the this compound scaffold are the primary determinants of its interaction with biological macromolecules. These interactions, which include hydrogen bonding, hydrophobic interactions, and ionic bonds, dictate the binding affinity and selectivity of the compound.
Hydrogen bonding is a critical component of drug-receptor interactions, providing both affinity and specificity. The functional groups on this compound derivatives serve as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the active site of target proteins.
The carboxylic acid group at C-4 is a prime example of a functional group that can engage in crucial hydrogen bonding. Molecular docking studies have prioritized the analysis of hydrogen bonds between the carboxylic acid group and catalytic residues like aspartic acid and glutamic acid in target enzymes.
In a series of quinazolin-4(3H)-one-7-carboxamide derivatives, the lack of activity in tertiary amide analogues highlighted the importance of a hydrogen bond interaction for amide-type inhibitors at the catalytic site. acs.org Similarly, for quinazolinone derivatives containing a thioamide linker, the hydrogen bonding involving the thioamide group was shown to be important for their anti-inflammatory activity. researchgate.net Replacing the thioamide with an amide resulted in a significant decrease in potency, underscoring the critical role of the specific hydrogen bonding pattern. researchgate.net
Docking studies of various quinazoline derivatives into the active sites of enzymes like dihydrofolate reductase (DHFR) have revealed specific hydrogen bond interactions. For example, the N-1 atom of the quinazoline ring can act as a hydrogen bond acceptor with serine residues, while the carbonyl group oxygen can accept a hydrogen bond from tyrosine residues. scirp.org These interactions are fundamental to the inhibitory mechanism of these compounds. The presence of a hydrogen-bond receptor group at certain positions has been described as essential for enhancing the anti-proliferative activity of some quinazoline derivatives. biomedres.us
Hydrophobicity and Lipophilicity Correlations
Research into quinazolinone-amino acid hybrids has demonstrated a clear correlation between lipophilicity and antitumor activity. mdpi.com For instance, a derivative featuring an L-phenylalanine substitution at position 3 of the quinazolinone nucleus, which includes a benzyl side chain, exhibited high activity against the MCF-7 cell line. mdpi.com This enhanced activity is attributed to the side chain's ability to form strong hydrophobic interactions with the target receptor's binding site, leading to increased binding affinity. mdpi.com The high lipophilic character of this entity is thought to contribute significantly to its antitumor effect. mdpi.com Conversely, a derivative with a low lipophilic methyl group (CH3) showed considerably lower activity, which was explained by weaker hydrophobic interactions between the ligand and the receptor. mdpi.com
Similarly, modifications to the quinazoline core have shown that lipophilicity can be fine-tuned to improve biological outcomes. The introduction of fluorine atoms is a common strategy to enhance lipophilicity, which can lead to improved bioavailability and metabolic stability. rsc.org In one study, fluorine-containing molecules demonstrated greater potential as anti-bacterial agents. rsc.org Further studies on anti-proliferative agents revealed that bulky and hydrophobic substituents at the para position of a phenyl ring attached to the 3rd position of the quinazolinone moiety are crucial for activity. rsc.org
However, the relationship between lipophilicity and activity is not always linear. For some series of pyrrolo[1,2-a]azolo-(azino-)[c]quinazolines, high activity was observed with both polar (less lipophilic) and non-polar (more lipophilic) substituents, and no reliable correlation was found between the compound's activity, its lipophilicity, and the calculated affinity. jrespharm.com This suggests that while lipophilicity is an important factor, it is part of a complex interplay of properties that determine a compound's efficacy. In some cases, other parameters such as a reduced polar surface area have been found to correlate better with increased permeation rates than lipophilicity alone. acs.org
The impact of specific lipophilic groups has been noted in various studies. For example, the lipophilicity of one quinazolinone derivative was attributed to the presence of a non-polar 5-ethyl thienyl moiety. mdpi.com In another series of inhibitors, replacing a chlorine atom with bulkier, hydrophobic trifluoromethyl or trifluoromethoxy groups was found to be advantageous for activity against soluble epoxide hydrolase (sEH). acs.org
The following table illustrates the relationship between substituent lipophilicity and biological activity for a series of quinazolinone-amino acid hybrids.
| Compound | Substituent at Position 3 | Key Feature | IC50 vs. MCF-7 (µM) mdpi.com | IC50 vs. MDA-MBA-231 (µM) mdpi.com |
| G | L-phenylalanine | Benzyl side chain (High Lipophilicity) | 0.44 ± 0.01 | 3.03 ± 0.17 |
| E | L-glutamine | Free NH2 and two COOH groups (Hydrophilic) | 1.34 ± 0.05 | 0.43 ± 0.02 |
| B | L-alanine | Methyl group (Low Lipophilicity) | 68.49 ± 3.27 | 42.93 ± 2.64 |
| Erlotinib (Reference) | - | - | 1.14 ± 0.04 | 2.55 ± 0.19 |
Steric Hindrance and Conformational Constraints
Steric hindrance and conformational constraints are fundamental concepts in medicinal chemistry that dictate the three-dimensional arrangement of atoms and influence a molecule's ability to interact with its biological target. unina.it For this compound derivatives, the size, shape, and conformational flexibility of substituents can profoundly impact reactivity, binding affinity, and selectivity. researchgate.net
The introduction of substituents on the quinazoline ring can create steric barriers that either prevent or facilitate chemical reactions and biological interactions. For example, studies have shown that methyl groups at the 2-position of the quinazoline ring can reduce steric hindrance, which may facilitate certain cyclization reactions. vulcanchem.com Conversely, significant steric hindrance from a substituent can impede a desired reaction. In one synthesis, a bulky ortho-substituent on a phenyl ring was found to prevent the reacting groups from achieving the optimal position for cyclization. scirp.org Similarly, in the synthesis of certain quinolines, ortho-substituted acetophenones yielded inferior results compared to their meta- or para-substituted counterparts, an effect attributed to the steric hindrance associated with the ortho group. nih.gov
The principle of minimizing steric hindrance is often a key consideration in drug design. To explore additional binding interactions without introducing steric clashes, small atoms like fluorine are sometimes introduced. nih.gov In the design of Aurora A kinase inhibitors, a fluorine atom was added to the quinazoline ring to probe for interactions with key amino acid residues in the enzyme's active site, a choice made specifically to avoid steric hindrance. nih.gov The impact of steric bulk is also evident in reaction yields; the use of a sterically hindered ketone like cyclopentanone (B42830) in a cascade reaction resulted in only trace amounts of the desired product, whereas less hindered aliphatic aldehydes reacted efficiently. acs.org
Conformational restriction, or reducing the flexibility of a ligand, is a widely used strategy to enhance binding affinity. researchgate.net By locking a molecule into a "bioactive conformation" that fits the target receptor, the entropic penalty of binding is reduced, often leading to increased potency and selectivity. unina.itresearchgate.net The number of rotatable bonds in a molecule is a key factor influencing its flexibility and, consequently, its pharmacokinetic profile. acs.org
The interplay between steric and electronic effects is also crucial. In a series of sEH inhibitors, replacing a 2-chloro substituent with either smaller groups (fluorine, cyano) or larger groups (methyl, methoxy) moderately restored inhibitory activity. acs.org This suggests that there is an optimal size and electronic profile for the substituent at this position, and deviations in either direction can affect activity. acs.org
The table below summarizes observed steric effects of substituents on the quinazoline scaffold.
| Position | Substituent Type | Observation | Implication | Source |
| Position 2 | Methyl Group | Reduces steric hindrance. | Facilitates cyclization. | vulcanchem.com |
| Position 2 | Varies (F, CN, CH3, OCH3) vs. Cl | Both smaller and larger groups moderately restored activity. | Suggests a balance of steric and electronic effects influences activity. | acs.org |
| External Phenyl Ring | Ortho-substituent | Hindered optimal positioning for reaction. | Prevented cyclization. | scirp.org |
| Position 8 | Fluorine (F) | Small size avoids steric hindrance. | Allows exploration of additional binding interactions in a target's active site. | nih.gov |
Mechanistic Investigations of Biological Activities of Quinazoline 4 Carboxylic Acid Derivatives
Enzyme and Receptor Target Interactions
Quinazoline-4-carboxylic acid derivatives exert their pharmacological effects by inhibiting a range of enzymes critical to various cellular pathways. These interactions are fundamental to their therapeutic potential in areas such as oncology and inflammatory diseases.
The inhibition of protein kinases is a primary mechanism for many quinazoline-based anticancer agents. Current time information in Bangalore, IN. The discovery of drugs like gefitinib (B1684475) and erlotinib, which are 4-anilinoquinazoline (B1210976) compounds, spurred significant research into this scaffold for developing tyrosine kinase inhibitors (TKIs). Current time information in Bangalore, IN.
Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline (B50416) ring is recognized as a privileged structure for binding to the hinge region of kinases. rsc.org In the case of EGFR, the N1 atom of the quinazoline ring acts as a hydrogen bond acceptor, interacting with the backbone of Met793, while a non-classical hydrogen bond forms between the C-H group at position 2 and Gln791. rsc.org This binding mode is crucial for the inhibitory activity of 4-anilinoquinazoline derivatives against EGFR. rsc.orgnih.gov Structural modifications at the C6, C7, and aniline (B41778) moiety positions have been explored to enhance potency. rsc.org For instance, compound 84 , a 4-anilinoquinazoline derivative, exhibited an EGFR IC₅₀ of 14 nM, comparable to gefitinib. rsc.org
Aurora Kinase Inhibition: Aurora kinases are key regulators of the cell cycle and have emerged as important targets for cancer therapy. bohrium.comfrontiersin.org Several quinazoline derivatives have been identified as potent inhibitors of these enzymes. frontiersin.org
A quinazolin-4(3H)-one derivative, BIQO-19 , was designed to improve pharmacokinetic properties and showed effective inhibition of Aurora Kinase A (AKA), leading to antiproliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR-TKIs. bohrium.com
Another quinazoline derivative, compound 80 , which was designed through molecular hybridization, demonstrated inhibitory activity against both Aurora A and Aurora B kinases with IC₅₀ values of 77 nM and 145 nM, respectively. rsc.orgfrontiersin.org
Researchers have also designed 2-phenyl-quinazoline-4-carboxylic acid derivatives to selectively target Aurora A. rsc.org Compound 6e , featuring a bromine substitution on the terminal phenyl ring, was identified as a promising lead for selective Aurora A inhibition. rsc.org Docking studies revealed that the halogen substitution helps orient the terminal ring for additional binding with the key amino acid Pro214. rsc.org
| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |
| Compound 84 | EGFR | 14 nM | rsc.org |
| Compound 80 | Aurora A | 77 nM | rsc.orgfrontiersin.org |
| Compound 80 | Aurora B | 145 nM | rsc.orgfrontiersin.org |
| BIQO-19 | Aurora A | Not specified (effective suppression) | bohrium.com |
| Compound 6e | Aurora A | Not specified (high activity at 10 µM) | rsc.org |
Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. google.comnih.gov Quinazoline and quinazolinone derivatives have been extensively investigated as DHFR inhibitors. google.comacs.orgscispace.com The mechanism often involves the quinazoline scaffold mimicking the binding of the natural substrate, folic acid, thereby blocking the enzyme's active site. nih.gov
Several studies have highlighted the structure-activity relationships (SAR) for this inhibition. For example, the presence of a phenyl ring at the 2nd position of the quinazolinone core is considered essential for effective DHFR inhibition. acs.org Molecular docking studies have shown that key interactions with amino acids such as Glu30, Phe31, and Ser59 in the DHFR active site are crucial for the biological activity of these inhibitors. nih.gov
| Compound | Target | Inhibitory Concentration (IC₅₀) | Reference |
| Hybrid Analogue 15 | DHFR | 0.011 µM | acs.org |
| Compound 3e | Human DHFR | 0.527 µM | acs.org |
| Compound 3e | E. coli DHFR (EcDHFR) | 0.158 µM | acs.org |
| Compound 3d | S. aureus DHFR (SaDHFR) | 0.769 µM | acs.org |
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling molecules with anti-inflammatory, and cardioprotective properties. By inhibiting sEH, the levels of beneficial EETs are maintained, making sEH a therapeutic target for cardiovascular and inflammatory diseases.
Researchers have successfully designed quinazolinone-7-carboxamide derivatives as potent sEH inhibitors. The development of these compounds was based on modifying a previously identified FLAP inhibitor. The structure-activity relationship studies indicated that the amide and thiobenzyl fragments attached to the quinazolinone nucleus are critical for potent sEH inhibition. These moieties are thought to interact with key residues in the active site of the sEH enzyme.
| Compound | Target | Inhibitory Concentration (IC₅₀) | Reference |
| Compound 34 | sEH | 0.33 µM | |
| Compound 35 (sEH inhibitor-11) | sEH | 0.30 µM | |
| Compound 37 | sEH | 0.66 µM | |
| Compound 43 | sEH | 0.44 µM |
5-Lipoxygenase-activating protein (FLAP) is a crucial protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators implicated in diseases like asthma and atherosclerosis. FLAP acts as a transfer protein, presenting arachidonic acid to the 5-lipoxygenase enzyme. Inhibiting FLAP effectively blocks the production of all leukotrienes.
Quinoline (B57606) derivatives were among the first generation of FLAP inhibitors. More recently, a quinazolinone-7-carboxylic acid derivative was identified as a novel FLAP inhibitor. This discovery led to further exploration of the quinazolinone scaffold for this target. A newer series of quinazolinone-7-carboxamides, primarily designed as sEH inhibitors, also showed activity against FLAP, demonstrating the potential for developing dual inhibitors.
| Compound | Target | Inhibitory Concentration (IC₅₀) | Reference |
| Compound 5 | FLAP | 0.87 µM | |
| Compound 34 | FLAP | 2.91 µM |
Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA repair process, particularly in the base excision repair pathway. Current time information in Bangalore, IN. Inhibiting PARP-1 can lead to the accumulation of DNA damage and cell death, especially in cancer cells that have deficiencies in other DNA repair pathways (a concept known as synthetic lethality). This makes PARP-1 a significant target for anticancer drug development. Current time information in Bangalore, IN.
The quinazoline structure has been utilized as a scaffold for potent PARP-1 inhibitors. Current time information in Bangalore, IN. One of the early potent inhibitors, NU-1025 , is an 8-hydroxy-2-methylquinazolin-4(3H)-one. Structure-activity relationship studies have shown that substituents such as β-proline and piperidine-4-carboxylic acid groups on the quinazoline core can result in good PARP-1 inhibitory activity. Current time information in Bangalore, IN. Furthermore, a novel series of pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives proved to be a potent class of PARP-1 inhibitors, with amide derivatives showing low nanomolar activity.
| Compound | Target | Inhibitory Concentration (IC₅₀) | Reference |
| NU-1025 | PARP | 400 nM | |
| Compound 15a | PARP | 1.1 µM | |
| Compound 15c | PARP | 0.3 µM | |
| Compound 15d | PARP | 0.4 µM |
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes a critical step in the de novo biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis. The inhibition of DHODH can deplete the nucleotide pool required for cell proliferation, making it an attractive target for treating cancers and autoimmune diseases.
While much of the research in this area has focused on quinoline derivatives, studies have also identified quinazolinone-based compounds as inhibitors of DHODH. Virtual screening and molecular docking simulations have been used to investigate 2-anilino-4-amino substituted quinazoline derivatives as potential inhibitors of the Plasmodium falciparum DHODH (Pf-DHODH), a target for antimalarial drugs. Furthermore, derivatives of dihydroorotic acid, such as quinazolin-2,4-diones, have been investigated as DHODH inhibitors. These findings indicate that the quinazoline scaffold is a viable starting point for the design of novel DHODH inhibitors.
Casein Kinase 2 (CK2) Inhibition
Casein Kinase 2 (CK2) is a serine/threonine protein kinase that is constitutively active and plays a role in a multitude of cellular processes, including cell cycle control, gene expression, and stress responses. nih.gov Its upregulation is linked to tumor progression, making it an attractive target for cancer therapy. nih.gov this compound derivatives have been investigated as inhibitors of CK2.
The inhibitory mechanism of these compounds often involves competitive binding at the ATP-binding site of the kinase. The quinazoline ring structure serves as a scaffold that can be functionalized to interact with key residues within this pocket. unipd.it Molecular docking studies have been performed to understand these interactions, revealing that derivatives can form significant binding interactions within the active site. chimicatechnoacta.ru For instance, studies on 4-aminohalo-quinazoline carboxylic acid derivatives have shown their potential as CK2 inhibitors. The design of these inhibitors often focuses on creating molecules that fit into the hydrophobic regions and form polar anchor points within the CK2α pharmacophore. unipd.it Research into compounds like 4-substituted [(2-phenyl-6,7-difluoroquinazolin-4-yl)thio]carboxylic acids has contributed to the development of potent CK2 inhibitors. nih.gov
| Inhibitor Class | Target | Mechanism of Action | Significance |
| This compound derivatives | Casein Kinase 2 (CK2) | ATP-competitive inhibition | Potential for cancer therapy by targeting a key pro-survival kinase. nih.govchimicatechnoacta.ru |
Cellular and Molecular Pathway Modulations
A primary indicator of the anticancer potential of this compound derivatives is their ability to inhibit the proliferation of cancer cells. These compounds have demonstrated broad-spectrum antiproliferative activity against various human cancer cell lines. nih.govrsc.org
For example, a series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives were evaluated against 59 human cancer cell lines. nih.gov The results indicated that the position of the aminobenzoic acid moiety significantly influenced activity. Derivatives with the substituent at the ortho position showed excellent, broad-spectrum cell growth inhibitory activity, while those with meta and para substitutions displayed more selective activity against certain cell lines. nih.gov Another study highlighted a quinazoline derivative, compound 16, which was the most potent in its series, showing activity in the low micromolar range. nih.gov The antiproliferative effects are often dose-dependent, with the viability of cancer cells decreasing as the concentration of the compound increases. nih.gov
| Compound Series | Cancer Cell Lines | Observed Effect |
| 2-Aryl-quinazolin-4-yl aminobenzoic acids | 59 human cancer cell lines (NCI-60) | Broad to selective growth inhibition. nih.gov |
| 4,6-di-substituted quinazolines | U937 leukemia cells | Dose-dependent decrease in cell viability. nih.gov |
| 2-chloroquinazoline derivative (compound 16) | Not specified | Potent antiproliferative activity in the low micromolar range. nih.gov |
Beyond simply halting proliferation, many this compound derivatives actively induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells. mdpi.com
One notable derivative, 2-(3-bromophenyl)-8-fluorothis compound, was found to induce apoptosis in the MCF-7 breast cancer cell line. nih.gov Mechanistic studies showed this compound arrests the cell cycle in the G1 phase. nih.gov Other quinazolinone derivatives have been shown to induce G2/M phase cell cycle arrest. mdpi.com This arrest is often accompanied by molecular changes indicative of apoptosis, such as the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspases, which are key executioners of the apoptotic process. mdpi.com For instance, one derivative was found to trigger apoptosis by upregulating cleaved PARP-1 and caspase-3. mdpi.com Another compound induced apoptosis in U251 glioma cells, evidenced by changes in the ratio of the apoptotic proteins Bax and Bcl-2. mdpi.com
| Compound | Cell Line | Cell Cycle Phase Arrest | Apoptotic Markers |
| 2-(3-bromophenyl)-8-fluorothis compound | MCF-7 | G1 | Induces apoptosis. nih.gov |
| Quinazolinone derivative (105) | Not specified | G2/M | Upregulation of cleaved PARP-1 and caspase-3. mdpi.com |
| Quinazolinone derivative (111) | U251 | G1 (decline), S and G2 (rise) | Changes in caspase-3 and Bax:Bcl-2 ratio. mdpi.com |
| 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative (112) | Oral Squamous Cell Carcinoma | G2/M | PARP cleavage. mdpi.com |
Microtubules, dynamic polymers of tubulin, are essential for cell division, and they are a well-established target for anticancer drugs. nih.gov Several this compound derivatives have been identified as inhibitors of tubulin polymerization, acting at the colchicine (B1669291) binding site. nih.gov By interfering with tubulin dynamics, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.govmdpi.com
Research has shown that certain 2,3-dihydroquinazolin-4(1H)-one derivatives significantly inhibit the polymerization of microtubule proteins in vitro. mdpi.com This disruption of the cellular microtubule structure leads to the observed G2/M-phase arrest and apoptosis. mdpi.com Molecular docking analyses have confirmed that these compounds can effectively occupy the colchicine binding site on tubulin. nih.govmdpi.com The development of these small molecules is significant because, while colchicine itself is a potent inhibitor of tubulin polymerization, its clinical use is limited by high toxicity. nih.gov Quinazoline-based derivatives offer a promising alternative scaffold for developing safer and effective microtubule-targeting agents. nih.goveurekaselect.com
| Compound Class | Target | Binding Site | Cellular Effect |
| Quinazoline derivatives | Tubulin | Colchicine site | Inhibition of microtubule polymerization. nih.gov |
| 2,3-dihydroquinazolin-4(1H)-one derivatives | Tubulin | Not specified | Disruption of cellular microtubule structure. mdpi.com |
| 2-chloroquinazoline derivative | Tubulin | Colchicine site | Inhibition of tubulin polymerization. nih.gov |
Computational Chemistry and Cheminformatics in Quinazoline 4 Carboxylic Acid Research
Molecular Docking Simulations for Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinazoline-4-carboxylic acid research, docking simulations are frequently used to predict the binding affinity and interaction patterns of these compounds with specific protein targets.
One study focused on 2-(3-bromophenyl)-8-fluorothis compound as a potential inhibitor of Aurora A kinase, an enzyme implicated in cancer. nih.gov Molecular docking was performed to understand how this molecule fits into the active site of the kinase. The simulation revealed significant binding interactions with key amino acid residues, suggesting that the quinazoline-based carboxylic acid scaffold could be a promising lead for developing selective Aurora A kinase inhibitors. nih.gov
In other research, derivatives of the broader quinazolinone class, which is structurally related to this compound, have been docked against various enzymes to predict their potential as therapeutic agents. For instance, some quinazolinone derivatives have been studied as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial targets for anticancer drugs. mdpi.com These docking studies help to elucidate the hypothetical protein-ligand binding modes and compare the binding affinities of different derivatives, which is vital for structure-based drug design. mdpi.com Similarly, (quinazolin-4-ylthio)acetic acid derivatives have been docked against targets like DHFR and casein kinase 2 (CK2), although the in silico results did not always correlate perfectly with in vitro activity, suggesting other mechanisms of action might be at play. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govderpharmachemica.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. nih.gov
In the field of quinazoline (B50416) research, QSAR models have been developed for various derivatives to guide the design of more effective therapeutic agents. For example, a 2D-QSAR model was developed for a series of vasorelaxant quinazoline-4-carboxamides. rsc.org This model, which showed a high correlation coefficient (R² = 0.970), successfully correlated the compounds' structural features with their observed biological activity, and its predictive power was confirmed through validation methods. rsc.org
While not always focused specifically on the 4-carboxylic acid derivatives, QSAR studies on related quinazoline and quinoline (B57606) structures provide valuable insights. For instance, QSAR models have been built for 4-anilinoquinazoline (B1210976) derivatives as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, identifying atomic electronegativity, hydrogen bonding capacity, and molecular shape as critical factors for activity. brieflands.com Other studies have developed QSAR models for quinazoline sulfonamides as histamine (B1213489) H4 receptor inverse agonists and for quinoline carboxylic acid derivatives as inhibitors of viral replication. acs.orgeurjchem.com These models help researchers understand which parts of the molecule to modify to enhance biological effects. brieflands.comacs.org
The general process involves calculating various 2D and 3D molecular descriptors for a set of compounds with known activities. nih.gov These descriptors quantify different aspects of the molecular structure, such as electronic properties, hydrophobicity, and steric effects. Statistical methods are then used to build a model that best describes the relationship between these descriptors and the biological activity. derpharmachemica.com
Prediction of Pharmacokinetic Parameters for Compound Optimization
Beyond just binding to a target, a potential drug molecule must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational tools are increasingly used to predict these properties early in the drug discovery process, allowing for the optimization of compounds to improve their "drug-likeness." acs.orgresearchgate.net
For quinazoline derivatives, in silico ADMET prediction is a key step in evaluating their potential as therapeutic agents. nih.gov These predictive models can estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.net For example, a study on substituted arylidene-based quinazolin-4(3H)-one motifs included predicted ADMET screening as part of their in silico analysis to evaluate the drug-like properties of the synthesized compounds. nih.gov
The goal is to identify and filter out compounds that are likely to fail later in development due to poor pharmacokinetics. While specific data on this compound is part of broader studies on quinazoline derivatives, the principles remain the same. Computational models for properties like human intestinal absorption (HIA) are used to screen compounds virtually. researchgate.net By predicting these parameters, chemists can prioritize the synthesis of compounds with a higher probability of success and modify structures to improve their pharmacokinetic profile.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of molecules like this compound. These methods can calculate various molecular properties, including optimized geometry, charge distribution, and orbital energies, which are fundamental to a molecule's reactivity and interactions. tandfonline.com
Studies on quinazoline derivatives have used DFT to investigate the relationship between molecular structure and properties like corrosion inhibition. These calculations help to identify the reactive sites of the molecule and explain its behavior in different chemical environments.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is an important indicator of a molecule's chemical reactivity and stability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In the context of drug design, this can influence how a molecule interacts with its biological target. For example, in a study of phenolic derivatives of quinazolin-4-one, a smaller HOMO-LUMO gap was associated with certain structural features, indicating higher reactivity. mdpi.com Another study on S-substituted 2-mercaptoquinazolin-4(3H)-ones calculated the HOMO-LUMO energy gap to be indicative of stable structures capable of charge transfer interactions. nih.gov The analysis of these frontier orbitals helps to explain the electronic transitions and reactivity of this compound and its derivatives. mdpi.comnih.gov
Table 1: HOMO-LUMO Energy Gaps for Selected Quinazolinone Derivatives This table presents calculated HOMO-LUMO energy gap values for illustrative quinazolinone derivatives from research studies. Lower values generally indicate higher chemical reactivity.
| Compound Series | Specific Derivative Example | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
| S-substituted 2-mercaptoquinazolin-4(3H)-ones | Compound 4 | - | - | -0.3125 | nih.gov |
| Phenolic quinazolin-4-one derivatives | Compound 5d | - | - | 3.78 | mdpi.com |
| Phenolic quinazolin-4-one derivatives | Compound 5j | - | - | 3.92 | mdpi.com |
| Allyl/Propargylthio quinazolin-4(3H)-ones | Compound AYQ | - | - | 4.999 |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential around a molecule. avogadro.cc These maps are color-coded to show regions of negative, positive, and neutral potential. Typically, red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. researchgate.netucsb.edu
MEP analysis of the quinazoline scaffold reveals the distribution of charge and helps to identify sites that are important for intermolecular interactions, such as hydrogen bonding. researchgate.net For the quinazoline-4-one structure, MEP maps show a high-polarity (electron-rich) region around the carbonyl oxygen, making it a likely hydrogen bond acceptor. researchgate.net Understanding the electrostatic potential is crucial for predicting how this compound will orient itself within a protein's binding pocket, as electrostatic complementarity is a key driver of molecular recognition. ucsb.edu
Advanced Analytical Techniques for Characterization of Quinazoline 4 Carboxylic Acid and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the complex structures of quinazoline (B50416) derivatives. By analyzing the interaction of molecules with electromagnetic radiation, these methods offer insights into the connectivity of atoms and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are routinely used to characterize quinazoline-4-carboxylic acid and its derivatives. dergipark.org.trjst.go.jp
In ¹H NMR spectra of quinazoline derivatives, the aromatic protons of the quinazoline ring typically appear in the downfield region, generally between δ 7.0 and 9.5 ppm. dergipark.org.tr The proton of the carboxylic acid group is highly deshielded and often observed as a broad singlet at a very downfield chemical shift, sometimes exceeding δ 12.0 ppm. tandfonline.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the carboxylic acid group in this compound derivatives characteristically resonates in the range of δ 160-175 ppm. dergipark.org.trdergipark.org.tr The carbons of the quinazoline ring system appear in the aromatic region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for 2-Phenyl-quinazoline-4-carboxylic acid.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 14.42 | br, s | COOH |
| 8.60-8.57 | m | Ar-H | |
| 8.42 | d, J=8.32 Hz | Ar-H | |
| 8.19-8.09 | m | Ar-H | |
| 7.82 | t, J=7.60 Hz | Ar-H | |
| 7.62-7.59 | m | Ar-H | |
| ¹³C | 166.79 | - | C=O (acid) |
| 159.88, 159.47, 151.85 | - | Aromatic C | |
| 137.18, 135.67, 131.60 | - | Aromatic C | |
| 129.26, 129.18, 129.09 | - | Aromatic C | |
| 128.66, 126.42, 119.77 | - | Aromatic C |
Data sourced from a study on the synthesis of novel this compound derivatives. dergipark.org.tr The spectrum was recorded in DMSO-d6.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. dergipark.org.trjst.go.jp
A broad absorption band is typically observed in the region of 2500-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group. dergipark.org.tr The strong, sharp peak appearing around 1700-1750 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. dergipark.org.trdergipark.org.tr Additionally, absorption bands in the 1400-1650 cm⁻¹ range are attributed to the C=C and C=N stretching vibrations within the quinazoline ring system. dergipark.org.tr
Table 2: Key IR Absorption Bands for 2-Phenyl-quinazoline-4-carboxylic acid.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3500-2500 | O-H stretch | Carboxylic Acid |
| 3056 | C-H stretch | Aromatic |
| 1713 | C=O stretch | Carboxylic Acid |
| 1614-1442 | C=C and C=N stretch | Aromatic/Quinazoline Ring |
Data obtained from the characterization of 2-phenyl-quinazoline-4-carboxylic acid. dergipark.org.tr
Mass Spectrometry (MS, HRMS, Q-TOF LC/MS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. dergipark.org.trdergipark.org.treag.com
Techniques like Quadrupole-Time-of-Flight (Q-TOF) Liquid Chromatography/Mass Spectrometry (LC/MS) are particularly powerful. dergipark.org.treag.com They couple the separation capabilities of liquid chromatography with the high mass accuracy and sensitivity of a Q-TOF mass analyzer. eag.comlcms.cz In the analysis of this compound derivatives, the molecular ion peak [M+H]⁺ or [M+Na]⁺ is often observed, confirming the molecular weight of the compound. dergipark.org.trdergipark.org.tr The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
For instance, in the HRMS analysis of 2-phenyl-quinazoline-4-carboxylic acid, the calculated mass for C₁₅H₁₀N₂O₂ was 250.0742, and the found mass was 251.0816 for the [M+H]⁺ adduct. dergipark.org.tr
Elemental Analysis
Elemental analysis is a crucial method used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared with the calculated theoretical values based on the proposed molecular formula. A close correlation between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized this compound derivative. tandfonline.com
For example, for a derivative like 2-methyl-(quinazolin-4-ylthio)acetic acid (C₁₁H₁₀N₂O₂S), the calculated elemental composition would be C, 56.40%; H, 4.30%; N, 11.96%; S, 13.69%. The experimental findings were C, 56.39%; H, 4.31%; N, 12.00%; S, 13.64%, which are in excellent agreement with the calculated values. tandfonline.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Phenyl-quinazoline-4-carboxylic acid |
| 2-methyl-(quinazolin-4-ylthio)acetic acid |
| (2-amino-phenyl)-oxo-acetic acid sodium salt |
| 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid |
| 2-Phenyl-quinazoline-4-carbonyl chloride |
| Quinazoline-amide derivatives |
| Quinazoline-ester derivatives |
| 2-Alkyl(aryl)-quinazolin-4(3H)-thiones |
| 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids |
| 2-Styryl-(quinazolin-4-ylthio)acetic acid |
| 2-Phenethyl-(quinazolin-4-ylthio)acetic acid |
| 2-Trifluoromethyl-(quinazolin-4-ylthio)acetic acid |
| 2-Phenyl-(quinazolin-4-ylthio)acetic acid |
| ( dergipark.org.trdergipark.org.trmdpi.comtriazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids |
| 4-((2-(m-Tolyl)quinazolin-4-yl)amino)benzoic acid |
| 4-((2-(p-Tolyl)quinazolin-4-yl)amino)benzoic acid |
| 4-((2–(4-Methoxyphenyl)quinazolin-4-yl)amino)benzoic acid |
| 1-Quinazolin-4-yl-piperidine-4-carboxylic acid |
| 2-(3-(Benzyloxy)propyl)quinazolin-4(3H)-one |
| 2-(2,6-Dichlorophenyl)quinazolin-4(3H)-one |
| 2-Phenylquinazolin-4(3H)-one |
| 2-(4-Bromophenyl)quinazolin-4(3H)-one |
| 2-(3-Chlorophenyl)quinazolin-4(3H)-one |
| 4-hydroxy-2-oxo-1,4,5,8-tetrahydro-2H-quinazolin-3-carboxylic acid amide |
| 2-aminothiazoline-4-carboxylic acid |
| 4-Oxo-3-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic Acid |
Future Directions and Emerging Research Avenues in Quinazoline 4 Carboxylic Acid Chemistry
Rational Design Principles for Enhanced Selectivity and Potency
Rational drug design is a cornerstone for developing quinazoline-4-carboxylic acid derivatives with improved therapeutic profiles. This approach involves the strategic modification of the quinazoline (B50416) core to enhance binding affinity, selectivity, and potency for specific biological targets. acs.orgmdpi.com
A key strategy is the structural simplification or modification of known inhibitors to improve selectivity. For instance, to enhance selectivity for Aurora A kinase over Aurora B, researchers have simplified the quinazoline-based scaffold of inhibitors like AZD-1152 by removing a long aliphatic chain and amide spacer. nih.govresearchgate.net Further modifications, such as introducing a fluorine atom to the quinazoline ring and various substituents to a terminal phenyl ring, have been explored to optimize interactions with the target's active site. nih.govresearchgate.net
Structure-activity relationship (SAR) studies are instrumental in guiding these modifications. For example, in the development of p21-activated kinase 4 (PAK4) inhibitors, a 2,4-diaminoquinazoline series was used as a starting point. acs.org Guided by X-ray crystallography and structure-based drug design (SBDD), researchers synthesized a series of 4-aminoquinazoline-2-carboxamide derivatives, systematically evaluating the impact of different substituents on potency and selectivity. acs.org These studies revealed that specific amide side chain conformations are critical for activity. acs.org
The incorporation of different functional groups at various positions of the quinazoline ring is another common approach. In the pursuit of dual PI3K/HDAC inhibitors, a series of quinazolin-4-one based hydroxamic acids were rationally designed. nih.gov This involved incorporating an HDAC pharmacophore into a PI3K inhibitor scaffold via an optimized linker, leading to compounds with high potency against both targets. nih.gov
Exploration of Novel Biological Targets and Therapeutic Applications
The versatile quinazoline scaffold has been explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. scielo.brmdpi.com Future research is focused on identifying novel biological targets and expanding the therapeutic utility of this compound derivatives.
Anticancer Applications: A significant area of research is the development of quinazoline derivatives as kinase inhibitors for cancer therapy. scielo.br Following the approval of gefitinib (B1684475), an amino-quinazoline, for non-small cell lung cancer, research has expanded to target other kinases. scielo.brnih.gov For example, derivatives of this compound have been designed as selective inhibitors of Aurora A kinase, a target in cancer treatment. nih.gov Other research has focused on developing dual inhibitors, such as those targeting both PI3K and HDAC, to overcome drug resistance in cancer. nih.gov The cytotoxic activities of some quinazolinone derivatives have been evaluated against various cancer cell lines, including breast cancer and liver cancer lines. nih.govrsc.org
Anti-inflammatory Applications: The anti-inflammatory potential of this compound derivatives is another active area of investigation. Researchers have explored these compounds as inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), both of which are involved in inflammatory pathways. acs.org Carboxyl-containing quinazolines have been screened for their anti-inflammatory activity, with some compounds showing efficacy comparable to existing drugs like diclofenac (B195802) sodium. zsmu.edu.ua
Other Therapeutic Areas: The therapeutic potential of quinazolines extends beyond cancer and inflammation. The amino-quinazoline scaffold has been investigated for applications in treating hypertension, viral infections, and parasitic diseases. scielo.br For example, 2-aryl-4-aminoquinazoline derivatives have shown efficacy in in vivo models of Trypanosoma cruzi infection, the causative agent of Chagas disease. acs.org Furthermore, some quinazoline derivatives have been explored for their potential as antioxidants. mdpi.com
Development of Advanced Synthetic Strategies for Complex Derivatives
The synthesis of complex this compound derivatives often requires multi-step procedures. A common approach begins with the synthesis of a quinazolinone intermediate, followed by chlorination and subsequent reaction with various nucleophiles to introduce diversity. nih.gov For instance, 2-aryl-quinazolin-4-yl aminobenzoic acids have been synthesized by reacting 2-aryl-4-chloroquinazolines with aminobenzoic acids. nih.gov
One-pot, multi-component reactions are being developed to streamline the synthesis of quinazoline-4-carboxylic acids and their derivatives. dergipark.org.trdergipark.org.tr A notable one-pot, three-component condensation reaction involves the alkaline hydrolysis of isatin (B1672199) to form a (2-amino-phenyl)-oxo-acetic acid sodium salt, which then reacts with an aldehyde and ammonium (B1175870) acetate (B1210297) to yield the this compound. dergipark.org.trdergipark.org.tr This method allows for the efficient construction of the core scaffold. The resulting carboxylic acid can then be readily converted to esters and amides. dergipark.org.trdergipark.org.tr
Other synthetic strategies involve the modification of the quinazoline core at different positions. For example, the synthesis of 2-R- scielo.brnih.govnih.govtriazolo[1,5-c]quinazolines and related heterocyclic systems often starts from quinazoline precursors. zsmu.edu.ua The development of synthetic routes for quinazolinone-7-carboxamide derivatives has involved the selective esterification and subsequent amidation of a terephthalic acid derivative. acs.org Advanced strategies also include the use of catalysts to facilitate reactions, such as the ytterbium perfluorooctanoate-catalyzed Doebner reaction for the synthesis of quinoline-4-carboxylic acid derivatives in water. researchgate.net
Integration of In Silico and Experimental Approaches in Drug Discovery
The integration of computational (in silico) and experimental methods is becoming increasingly crucial in the discovery and development of new drugs based on the this compound scaffold. zsmu.edu.ua This synergistic approach accelerates the identification of promising lead compounds and helps in understanding their mechanism of action.
Molecular docking is a widely used in silico technique to predict the binding orientation and affinity of a ligand to its target protein. nih.gov This method was employed to explore the binding mode of a 2-(3-bromophenyl)-8-fluorothis compound derivative into the active site of Aurora A kinase, providing insights into its inhibitory activity. nih.gov Similarly, docking studies have been used to investigate the interactions of carboxyl-containing quinazolines with cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. zsmu.edu.ua
In silico screening of large compound libraries is another powerful tool. A collaborative virtual screening effort identified a series of 2-aryl-4-aminoquinazolines with potential activity against Trypanosoma cruzi. acs.org This was followed by experimental validation, demonstrating the power of combining computational and laboratory-based approaches.
Beyond binding prediction, computational methods are also used to predict the "drug-like" properties of novel compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as potential toxicity. zsmu.edu.ua This early assessment helps in prioritizing compounds for synthesis and further testing, thereby saving time and resources. The experimental validation of in silico predictions is essential. For instance, after identifying potential inhibitors through virtual screening, their actual inhibitory activity is determined using in vitro assays, such as kinase inhibitory assays or cell-based cytotoxicity assays. acs.orgnih.gov This iterative cycle of in silico design, synthesis, and experimental testing is a powerful paradigm in modern drug discovery.
Q & A
Q. What synthetic methodologies are available for the preparation of quinazoline-4-carboxylic acid and its derivatives?
this compound derivatives are synthesized via multicomponent reactions under mild conditions. A one-pot three-component reaction involving (2-aminophenyl)-oxo-acetic acid sodium salt, ammonium acetate, and benzaldehyde derivatives in ethanol yields the core quinazoline structure. Subsequent derivatization includes esterification (using alcohols and H₂SO₄), conversion to acid chlorides (via SOCl₂), and amide formation (with amines and triethylamine). Structural characterization employs ¹H/¹³C NMR, IR, and mass spectrometry .
Q. How are structural and functional groups in this compound derivatives confirmed experimentally?
Key techniques include:
- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, such as distinguishing ester (-COOR) or amide (-CONHR) groups.
- IR spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (-OH) or amine (-NH) absorptions.
- Mass spectrometry : Validates molecular weights and fragmentation patterns. For example, the molecular ion peak of 2-phenylthis compound ethyl ester (C₁₇H₁₄N₂O₂) appears at m/z 294.1 .
Q. What solvents and catalysts are optimal for this compound synthesis?
Ethanol is commonly used for its mild reactivity and solubility. Catalyst-free conditions are preferred for the one-pot synthesis of the quinazoline core, while acid catalysts (e.g., H₂SO₄) facilitate esterification. Copper-based catalysts (e.g., CuO nanoparticles) enhance aerobic oxidative coupling in related quinazoline syntheses .
Advanced Research Questions
Q. How do competing reaction pathways influence the synthesis of this compound?
Two proposed mechanisms exist for the one-pot three-component reaction:
- Path A : Aldimine formation between benzaldehyde and (2-aminophenyl)-oxo-acetic acid, followed by cyclization with ammonium acetate.
- Path B : Aldimine generation from benzaldehyde and ammonium acetate, followed by cyclization with the aminophenyl precursor. The choice of solvent (e.g., ethanol vs. DMF) and temperature affects pathway dominance, with Path A favoring higher yields (~75%) under mild conditions .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity (e.g., antiviral vs. anticancer efficacy) arise from substituent variations. For example:
- Anticancer activity : 2-Phenylquinazoline-4-carboxamides exhibit tubulin-binding properties, validated via molecular docking and cytotoxicity assays (IC₅₀ < 10 µM in MCF-7 cells).
- Antiviral activity : Derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced inhibition of cytomegalovirus pUL97 kinase. Cross-validation using standardized assays (e.g., MTT for cytotoxicity, enzymatic inhibition studies) is critical .
Q. How can computational methods guide the design of this compound derivatives with improved bioactivity?
- Molecular docking : Predict binding affinities to targets like EGFR tyrosine kinase (PDB: 1M17). For instance, erlotinib analogs with quinazoline cores show strong hydrogen bonding with Met768.
- QSAR modeling : Correlate substituent hydrophobicity (logP) with antimicrobial activity (e.g., MIC < 1 µg/mL for -OCH₃ derivatives).
- ADMET prediction : Optimize bioavailability using tools like SwissADME to ensure compliance with Lipinski’s rules .
Q. What experimental controls are essential when analyzing reaction byproducts in this compound synthesis?
- Chromatographic monitoring : TLC or HPLC to track intermediate formation (e.g., dihydroquinazoline vs. aromatized products).
- Isolation of byproducts : Column chromatography to separate unreacted starting materials (e.g., benzaldehyde) or dimeric impurities.
- Mechanistic probes : Isotopic labeling (e.g., ¹⁵N-ammonium acetate) to confirm nitrogen incorporation pathways .
Methodological Notes
- Synthetic Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Data Reproducibility : Report detailed NMR solvent and calibration standards (e.g., TMS at 0 ppm for ¹H NMR).
- Biological Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
